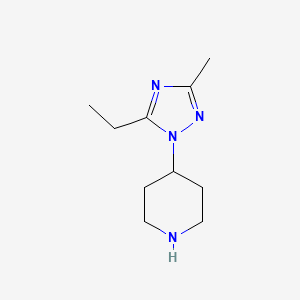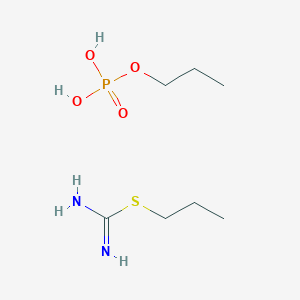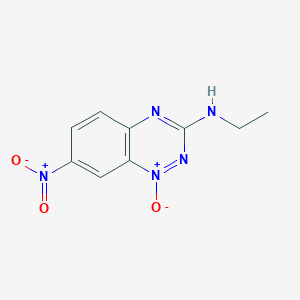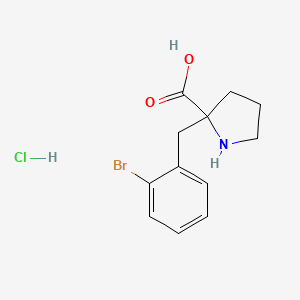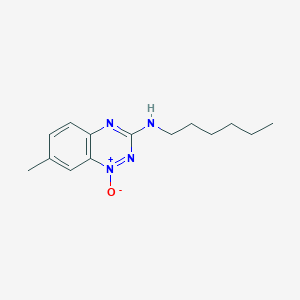
C25H19Cl2N3O5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C25H19Cl2N3O5 is a complex organic molecule. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C25H19Cl2N3O5 involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Introduction of Chlorine Atoms: Chlorine atoms are introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Addition of Functional Groups: Various functional groups are added through substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods often involve:
High-Pressure Reactors: To increase reaction rates and improve yields.
Automated Systems: For precise control of reaction conditions and continuous monitoring.
Green Chemistry Approaches: To reduce environmental impact and improve sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
C25H19Cl2N3O5: undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involving nucleophilic or electrophilic reagents like sodium hydroxide or sulfuric acid.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions, depending on the desired product.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conducted at various temperatures and solvent systems to optimize reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Results in the replacement of specific functional groups with new ones.
Applications De Recherche Scientifique
C25H19Cl2N3O5: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of C25H19Cl2N3O5 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound may bind to active sites of enzymes, altering their activity and affecting biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
C25H19Cl2N3O5: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include and .
Uniqueness: The presence of specific functional groups and the arrangement of atoms in contribute to its unique reactivity and applications. Its ability to undergo diverse chemical reactions and its potential in various fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C25H19Cl2N3O5 |
|---|---|
Poids moléculaire |
512.3 g/mol |
Nom IUPAC |
5-(3,4-dichlorophenyl)-3-(4-ethylphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C25H19Cl2N3O5/c1-2-14-6-8-15(9-7-14)22-21-23(35-29(22)17-4-3-5-18(12-17)30(33)34)25(32)28(24(21)31)16-10-11-19(26)20(27)13-16/h3-13,21-23H,2H2,1H3 |
Clé InChI |
AOALKDZKDYFDQM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)ON2C5=CC(=CC=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


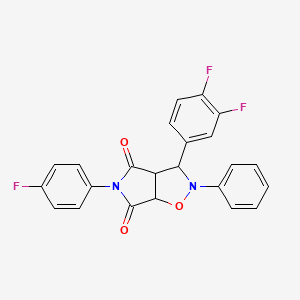
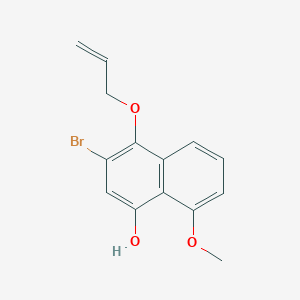
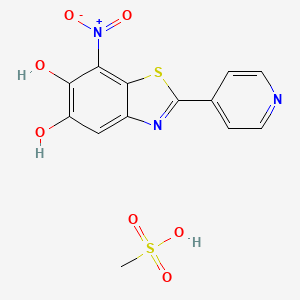
![(2R,6S,7R)-7-(4-methoxybenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12627983.png)
![(1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12627987.png)
![Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12627989.png)
